N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
Description
N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-methoxyphenyl group and a branched 2,4-dimethylpentan-3-yl substituent.
Properties
Molecular Formula |
C17H28N2O4S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H28N2O4S/c1-12(2)17(13(3)4)18-16(20)11-19(24(6,21)22)14-9-7-8-10-15(14)23-5/h7-10,12-13,17H,11H2,1-6H3,(H,18,20) |
InChI Key |
HYEQMASLPLJYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its IUPAC name, which highlights its structural components: a dimethylpentan-3-yl group linked to a methanesulfonamide moiety and an acetamide group. The synthesis typically involves multi-step organic reactions starting from readily available precursors.
Synthetic Route
- Starting Materials : 2,4-dimethylpentan-3-amine and 2-methoxyphenylmethanesulfonyl chloride.
- Reaction Conditions : The reaction is generally carried out under controlled temperatures with the use of organic solvents such as dichloromethane or ethyl acetate.
- Purification : The final product can be purified using techniques like HPLC or distillation to achieve high purity levels.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its therapeutic applications.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in biological systems. Inhibition of this enzyme can lead to various physiological effects, making it a target for therapeutic interventions.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 0.50 |
| Other Enzymes (e.g., MDH) | Non-competitive | 1.20 |
The mechanism by which this compound exerts its effects involves binding to the active site of carbonic anhydrase. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, thereby disrupting normal physiological processes.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
-
Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Results : IC50 values ranged from 5 to 15 µM across different cell lines.
-
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria.
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus; 64 µg/mL for E. coli.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s 2-methoxyphenyl group is a recurring motif in bioactive acetamides. For example:
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) : Exhibits potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) .
- EP3348550A1 Derivatives : Benzothiazole-linked acetamides with 2-methoxyphenyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide) show enhanced synthetic yields (54%) and likely improved metabolic stability due to electron-withdrawing trifluoromethyl groups .
Pharmacological Activity
Physicochemical Properties
- Solubility : The 2-methoxyphenyl group may reduce aqueous solubility compared to unsubstituted phenyl analogs but improve binding to hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
